N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea
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Description
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C14H9F6N3O2S and its molecular weight is 397.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through key hydrogen bonding interactions . The trifluoromethyl group attached to the tertiary stereogenic center in a hetero aliphatic ring could potentially enhance the drug potency towards its target enzyme .
Biochemical Pathways
Similar compounds have been found to influence the central inflammation process . This suggests that the compound may have an impact on the biochemical pathways related to inflammation.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved potency and pharmacokinetic properties .
Result of Action
Similar compounds have shown significant analgesic activity , suggesting that this compound may also have potential analgesic effects.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O2S/c1-6-21-10(14(18,19)20)9(26-6)11(24)23-12(25)22-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKYMXPLWULDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.